(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves a multi-step process. One common method includes the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction conditions precisely. The use of high-throughput screening methods can optimize the yield and purity of the final product. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at reactive sites within its bicyclic structure. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | Ketone derivative at position 5 | 75–85% | |
| KMnO₄ | Acidic aqueous solution | Carboxylic acid via C–H oxidation | 60–70% |
Oxidation typically targets the saturated carbon adjacent to the pyrrole nitrogen, forming ketones or carboxylic acids depending on reaction severity.
Reduction Reactions
Reductive transformations focus on carbonyl groups or unsaturated bonds:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran (THF), 0°C | Alcohol via ketone reduction | 80–90% | |
| H₂ (Pd/C catalyst) | Ethanol, 50°C | Hydrogenated bicyclic framework | 65–75% |
The tert-butyl ester group remains intact under mild reducing conditions but may hydrolyze under stronger regimes.
Nucleophilic Substitution
The tert-butyl ester group participates in substitution reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | Methyl ester derivative | 70–80% | |
| Amines (e.g., NH₃) | Methanol, reflux | Amide formation | 50–60% |
Substitution reactions often require basic conditions to deprotonate the nucleophile and facilitate displacement.
Cyclization and Ring-Opening
The bicyclic core enables unique cyclization and ring-opening pathways:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-mediated cyclization | BF₃·Et₂O, CH₂Cl₂ | Tricyclic fused heterocycle | 55–65% | |
| Ring-opening | HCl (conc.), reflux | Linear diamine derivative | 85–95% |
Lewis acids like BF₃·Et₂O promote intramolecular cyclization by activating carbonyl groups, while strong acids cleave the bicyclic framework .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the heterocycle:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-substituted derivative | 60–70% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Arylpiperazine analog | 50–60% |
These reactions are critical for attaching aromatic or amine-based pharmacophores in drug discovery .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (4M in dioxane) | Free carboxylic acid | 90–95% | |
| NaOH (aq.), reflux | Sodium carboxylate | 85–90% |
Hydrolysis is a key step for generating intermediates in peptide synthesis or further functionalization .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of PCC, with stabilization by the nitrogen lone pairs.
-
Reduction : LiAlH₄ selectively reduces ketones to alcohols without affecting the ester group due to steric hindrance.
-
Cyclization : BF₃·Et₂O coordinates to the carbonyl oxygen, facilitating intramolecular attack and ring formation.
Scientific Research Applications
Structural Formula
The compound features a hexahydropyrrolo core with a tert-butyl ester group attached to a carboxylic acid. This unique structure contributes to its reactivity and potential applications.
Chemistry
Building Block for Organic Synthesis:
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—including oxidation and reduction—enhances its utility in synthetic pathways.
Biology
Biological Activity:
Research indicates that this compound may exhibit biological activity through interactions with specific enzymes and receptors. Its potential role in enzyme inhibition has been studied, suggesting applications in developing therapeutic agents targeting metabolic pathways.
Case Study:
A study explored the compound's interaction with certain enzymes involved in cancer metabolism, indicating a possible pathway for therapeutic development in oncology.
Medicine
Drug Development:
Ongoing research focuses on the compound's potential in drug discovery, particularly for treating diseases such as cancer and neurological disorders. Its unique structure allows it to modulate biological pathways effectively.
Example of Application:
In preclinical trials, derivatives of this compound have demonstrated promising results in inhibiting tumor growth in specific cancer cell lines.
Industry
Material Science:
Due to its unique chemical properties, this compound is being investigated for applications in developing new materials with enhanced properties for industrial use.
Mechanism of Action
The mechanism of action of (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Fluorinated Derivative: rel-tert-Butyl (3R,3aS,6aR)-3-fluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- CAS : 2597334-59-1
- Molecular Formula : C₁₁H₁₉FN₂O₂
- Molecular Weight : 230.28 g/mol
- Key Differences :
Furo-Pyrrole Hybrid: (3aS,6aS)-tert-Butyl Tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate
- Physical Properties :
- Melting Point: 83–85°C
- Optical Rotation: [α]²⁰_D = +10.8 (CH₂Cl₂)
Trifluoroacetylated Analog: (3aS,6aS)-tert-Butyl 5-(Trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Pharmacologically Active Analogues
Benzo[d][1,2,3]triazole Derivatives (Compounds 24 and 7 in )
- Example : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24)
- Activity : Tested for autotaxin inhibition (IC₅₀ values in nM range) and metabolic stability via glutathione adduct screening.
Comparative Data Table
Commercial and Practical Considerations
- Cost: The parent compound is priced at ~19,315 €/25 mg due to complex stereoselective synthesis , whereas simpler analogues (e.g., non-fluorinated derivatives) are more affordable.
- Storage : Requires storage at 2–8°C in sealed containers to prevent Boc-group hydrolysis .
Biological Activity
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound belonging to the pyrrolopyrrole class. Its unique structure and chemical properties have garnered attention in various scientific fields, particularly in biology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1251021-90-5
- IUPAC Name : tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
- SMILES : CC(C)(C)OC(=O)N1CC[C@@H]2NCC[C@@H]12
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of various enzymes and receptors through binding interactions. The exact pathways involved may vary depending on the application context.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting enzymes related to cancer progression and neurological disorders.
Receptor Binding
The compound has also been investigated for its ability to bind to various receptors. Preliminary findings suggest that it may function as an allosteric modulator for GABA receptors, which are crucial in neurotransmission and have implications in treating anxiety and epilepsy .
Study 1: Enzyme Inhibition in Cancer Cells
A study focused on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in a model of neurodegeneration. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells.
| Treatment Group | Neuroprotection Score | Oxidative Stress Reduction (%) |
|---|---|---|
| Control | 0 | - |
| Compound Treatment | 85 | 40 |
Comparison with Similar Compounds
This compound can be compared with other pyrrolopyrrole derivatives regarding their biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrrolo[3,4-b]pyrrole derivatives | Similar core structure | Antitumor activity |
| Tert-butyl esters | Varies in core structure | Variable enzyme inhibition |
Q & A
Basic: What are the key synthetic steps for preparing (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate?
Methodological Answer:
The synthesis typically involves:
- Boc Protection : Reacting a bicyclic pyrrolidine precursor (e.g., hexahydroisoindole) with Boc anhydride (Boc₂O) in dichloromethane at 0°C to protect the amine group .
- Oxidative Cyclization : Using NaIO₄ and RuO₂·H₂O in a solvent system (e.g., CH₃CN/CCl₄/H₂O) to oxidize and cyclize intermediates, forming the pyrrolo-pyrrole scaffold .
- Purification : Flash column chromatography or Kugelrohr distillation to isolate the product .
Key challenges include controlling stereochemistry during cyclization and optimizing reaction times (e.g., 24-hour stirring for oxidation) .
Basic: How is enantiomeric purity validated for this compound?
Methodological Answer:
Enantiomeric excess (ee) is determined via chiral HPLC with conditions tailored to the scaffold:
- Column: CHIRALCEL AD .
- Mobile Phase: 98% n-hexane/2% i-PrOH .
- Detection: UV at 254 nm .
Retention times for enantiomers are compared (e.g., 29.97 min for major vs. 23.72 min for minor) . For ambiguous cases, polarimetry or chiral derivatization agents (e.g., Mosher’s acid) can supplement HPLC data .
Advanced: How can dynamic kinetic resolution (DKR) improve enantioselectivity during synthesis?
Methodological Answer:
DKR combines reversible epimerization with stereoselective trapping. For example:
- Epimerization Catalyst : Morpholine and TFA promote equilibrium between diastereomers .
- Stereoselective Step : Aza-Cope rearrangement or Pd-catalyzed coupling (e.g., with BINAP ligands) locks the desired (3aS,6aR) configuration .
- Optimization : Adjusting catalyst loading (e.g., Pd₂(dba)₃ at 3 mol%) and reaction temperature enhances ee (up to 99%) . Contradictions in ee between synthetic batches often arise from incomplete DKR equilibration, requiring real-time monitoring via HPLC .
Advanced: How are contradictory NMR data resolved for structural confirmation?
Methodological Answer:
Discrepancies between theoretical (DFT-predicted) and experimental NMR spectra are addressed by:
- 2D NMR Techniques : HSQC and HMBC to assign proton-carbon correlations, especially for overlapping signals in the pyrrolidine ring .
- Variable Temperature NMR : Resolving dynamic effects (e.g., ring puckering) that obscure splitting patterns .
- X-ray Crystallography : Definitive structural assignment if crystals are obtainable (not explicitly cited in evidence but a standard practice).
For example, used ¹H NMR and MS to confirm benzo-triazole derivatives of the scaffold, but ambiguities in diastereotopic protons required advanced 2D analysis.
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Flash Chromatography : Silica gel columns with gradients of ethyl acetate/hexane for Boc-protected intermediates .
- Distillation : Kugelrohr apparatus for low-molecular-weight byproducts .
- Recrystallization : For final products, solvents like EtOAc/hexane or CHCl₃/MeOH are used .
Critical factors include monitoring polarity via TLC and avoiding prolonged exposure to acidic/basic conditions that may cleave the Boc group .
Advanced: How do catalyst systems influence coupling reactions on the pyrrolo-pyrrole scaffold?
Methodological Answer:
Pd-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) are pivotal for introducing aryl/heteroaryl groups:
- Catalyst Selection : Pd₂(dba)₃ with BINAP ligands enables coupling of bromopyridines or trifluoromethylphenyl groups at the 5-position .
- Base Optimization : NaOtBu or iPr₂NEt improves yields by deprotonating the amine without side reactions .
- Solvent Effects : Toluene or DMF balances reactivity and solubility, though DMF may require lower temperatures to avoid Boc cleavage . Contradictions in coupling efficiency often stem from steric hindrance at the bicyclic scaffold’s bridgehead .
Basic: Which spectroscopic techniques confirm the core structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm) and pyrrolidine ring protons (δ 2.5–4.0 ppm). Anomeric protons in the bicyclic system show distinct splitting .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 213 for C₁₁H₂₀N₂O₂) .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) verifies Boc protection .
Advanced: What challenges arise in scaling enantioselective synthesis while maintaining high ee?
Methodological Answer:
- Kinetic Control : Large-scale reactions may shift equilibria, reducing ee. Solutions include in-line HPLC monitoring and adjusting catalyst/substrate ratios .
- Catalyst Degradation : Pd leaching in cross-couplings can lower ee. Immobilized catalysts or flow chemistry mitigate this .
- Solvent Volume : Scaling polar solvents (e.g., CH₃CN) raises costs. Substituting with EtOAc or THF while maintaining reaction efficiency is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
